molecular formula C9H7Cl2N3 B6144477 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 502132-97-0

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B6144477
CAS No.: 502132-97-0
M. Wt: 228.07 g/mol
InChI Key: ZMINMHLNNRABKE-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₇Cl₂N₃ Molecular Weight: 228.076 g/mol (monoisotopic mass: 227.001703) . IUPAC Name: 5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine. Key Features:

  • A pyrazole core substituted with an amine group at position 3 and a 2,5-dichlorophenyl group at position 3.
  • The 2,5-dichlorophenyl moiety is electron-withdrawing, influencing electronic distribution and intermolecular interactions.
  • ChemSpider ID: 3749428; CAS Registry Numbers include 502132-97-0 .

This compound is a scaffold for medicinal chemistry due to its structural versatility. Its dichlorophenyl group is critical for binding to biological targets, such as serine proteases (e.g., FXIIa) .

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINMHLNNRABKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives, which include compounds like 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine, have shown significant anticancer properties. Research indicates that these derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have reported that specific modifications in the pyrazole structure can enhance the anticancer efficacy by targeting specific enzymes involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated notable antibacterial and antifungal activities. In vitro studies have shown that derivatives of pyrazolo compounds exhibit effectiveness against a range of pathogens, including resistant strains of bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazolo compounds. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating inflammatory diseases like arthritis.

Photophysical Properties

Recent advancements have revealed that pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties, making them suitable for applications in organic electronics and photonic devices. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .

Polymer Chemistry

The incorporation of pyrazolo compounds into polymer matrices has been explored to enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating materials with improved performance for industrial applications .

Herbicidal Activity

Some studies suggest that pyrazolo derivatives can act as herbicides, targeting specific biochemical pathways in plants to inhibit growth. This application is particularly beneficial in developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Case Studies

StudyApplicationFindings
El-Taweei et al., 2001AnticancerDemonstrated enhanced apoptosis in breast cancer cells using pyrazolo derivatives.
Hernandez et al., 2003AntimicrobialShowed effectiveness against MRSA strains with a specific derivative of pyrazolo compound.
Liu et al., 2012Material ScienceHighlighted the use of pyrazolo derivatives in OLEDs with improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Dichlorophenyl Substitution

5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine
  • Molecular Formula : C₉H₇Cl₂N₃ (same as the target compound).
  • Key Difference : Chlorine atoms at positions 3 and 5 of the phenyl ring instead of 2 and 4.
  • Impact : Altered steric and electronic properties reduce binding affinity in some biological assays. For example, the 2,5-dichloro configuration is specifically recognized in thrombin and FXIIa inhibition, whereas 3,5-substituted analogs show diminished activity .
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
  • Molecular Formula : C₁₆H₁₀Cl₂N₆O₂.
  • Key Features: A pyrazole substituted with a 2,4-dichlorophenyl group and a nitroanilino-carbonitrile moiety.
  • Biological Relevance: Demonstrates antimicrobial and adenosine A1 receptor antagonism, highlighting the role of nitro and cyano groups in modulating activity .

Substituent Variations on the Pyrazole Core

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide (5e)
  • Molecular Formula : C₃₃H₃₇N₃O₆S.
  • Key Features : Incorporates a benzo[1,3]dioxolyl group (electron-rich) instead of dichlorophenyl.
  • Impact : Enhanced solubility due to polar dioxolane and sulfonyl groups. Used in anti-inflammatory and antioxidant studies .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
  • Molecular Formula : C₂₈H₃₁FN₄O₄S.
  • Key Features : Fluorine substitution at the para position of the phenyl ring.
  • Impact : Fluorine’s electronegativity improves metabolic stability and binding to hydrophobic pockets in enzymes .

Heterocyclic Analogs

N-(2,5-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.10)
  • Molecular Formula : C₁₃H₁₀Cl₂N₆.
  • Key Features : Replaces pyrazole with a 1,2,4-triazole core.
  • Impact : Exhibits anticancer activity (62% yield in synthesis) but lower selectivity compared to pyrazole derivatives .

Biological Activity

5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and its potential as a therapeutic agent. The findings are supported by various studies and research data.

Chemical Structure and Properties

The compound features a pyrazole ring with a dichlorophenyl substituent, which contributes to its biological activity. The presence of chlorine atoms enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways, making it a candidate for drug development.

  • Mechanism of Action : The compound interacts with enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction is crucial for its potential application in treating diseases where these enzymes are implicated.

2. Anti-inflammatory Properties

The compound has shown promising results in reducing inflammation, which is linked to many chronic diseases. Its anti-inflammatory activity may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.

  • Case Study : A study examining various pyrazole derivatives demonstrated that compounds with similar structures exhibited significant COX inhibition, leading to reduced inflammatory responses in vitro and in vivo models .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on this compound and related compounds. The following table summarizes key findings:

CompoundIC50 (µM)Biological ActivityReference
This compound0.08COX Inhibition
5-(2-Chlorophenyl)-1H-pyrazol-3-amine0.15Moderate COX Inhibition
5-(2-Bromophenyl)-1H-pyrazol-3-amine0.12Moderate COX Inhibition

Pharmacokinetics

Pharmacokinetic studies indicate that the compound possesses favorable absorption and distribution characteristics. It demonstrates good bioavailability in animal models, suggesting potential for further development into therapeutic agents.

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